molecular formula C9H12N4OS B597465 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- CAS No. 1289139-29-2

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-

Cat. No.: B597465
CAS No.: 1289139-29-2
M. Wt: 224.282
InChI Key: DXWAECBRMSCZCM-UHFFFAOYSA-N
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Description

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrazole derivative, followed by the introduction of the pyrimidinone ring through cyclization reactions. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where substituents on the compound are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-[4-(aminomethyl)phenyl]-2,6-dihydro-6-[4-hydroxy-1-(3S)-1-oxo-3-phenylbutyl]-4-piperidinyl]methyl]-2-methyl-
  • 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Compared to similar compounds, 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methylsulfanyl-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-4(2)5-6-7(13-12-5)8(14)11-9(10-6)15-3/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWAECBRMSCZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=O)NC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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